2-Chloroindeno[1,2,3-de]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroindeno[1,2,3-de]quinoline is a heterocyclic compound with the molecular formula C15H8ClN and a molecular weight of 237.68 g/mol It is characterized by a fused ring structure that includes both indene and quinoline moieties, with a chlorine atom substituent at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroindeno[1,2,3-de]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α,β-unsaturated aldehydes as starting materials . The reaction conditions often involve the use of catalysts such as glassy carbon and molecular iodine under solvent-free or microwave-assisted conditions . These methods are designed to be efficient and environmentally friendly, avoiding the use of hazardous reagents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic hydrogenation are employed to optimize the production process. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloroindeno[1,2,3-de]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as or .
Reduction: Reduction reactions typically involve reagents like or .
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with reagents such as sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
The reactions of this compound are often carried out under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions are typically performed under anhydrous conditions .
Major Products Formed
The major products formed from these reactions include various substituted quinolines and indeno derivatives . These products are of interest for their potential biological and chemical properties .
Scientific Research Applications
2-Chloroindeno[1,2,3-de]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: It finds applications in the development of dyes , pigments , and organic semiconductors .
Mechanism of Action
The mechanism of action of 2-Chloroindeno[1,2,3-de]quinoline involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial DNA gyrase and topoisomerase IV , leading to the disruption of DNA replication and cell death . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Chloroindeno[1,2,3-de]quinoline can be compared with other similar compounds such as:
Quinoline: Known for its antimalarial properties.
Indenoquinoline: Studied for its anticancer activity.
Hydroquinoline: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its fused ring structure and the presence of a chlorine substituent, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6297-30-9 |
---|---|
Molecular Formula |
C15H8ClN |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
3-chloro-4-azatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5,7,9(16),10,12,14-octaene |
InChI |
InChI=1S/C15H8ClN/c16-14-8-12-10-5-2-1-4-9(10)11-6-3-7-13(17-14)15(11)12/h1-8H |
InChI Key |
NMJGBCONSRNWQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC(=NC4=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.